molecular formula C10H24O6Si B12682470 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane CAS No. 93924-00-6

6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane

Cat. No.: B12682470
CAS No.: 93924-00-6
M. Wt: 268.38 g/mol
InChI Key: AJBUULSSSLAURP-UHFFFAOYSA-N
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Description

6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is a silane-based compound characterized by a central silicon atom bonded to two ethoxy groups and oxygen-containing ether linkages in its backbone. This structure grants it utility as a crosslinking agent, stabilizer, or precursor in organic synthesis and polymer chemistry.

Properties

CAS No.

93924-00-6

Molecular Formula

C10H24O6Si

Molecular Weight

268.38 g/mol

IUPAC Name

diethyl bis(2-methoxyethyl) silicate

InChI

InChI=1S/C10H24O6Si/c1-5-13-17(14-6-2,15-9-7-11-3)16-10-8-12-4/h5-10H2,1-4H3

InChI Key

AJBUULSSSLAURP-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](OCC)(OCCOC)OCCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane typically involves the reaction of diethyl ether with a silicon-containing precursor under controlled conditions. One common method includes the use of diethyl chlorosilane as a starting material, which reacts with ethylene glycol in the presence of a catalyst to form the desired compound. The reaction is usually carried out at elevated temperatures and may require the use of a solvent to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or recrystallization are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized siloxanes .

Scientific Research Applications

Materials Science

Silicate-Based Materials
The compound serves as a precursor for silicate-based materials used in coatings and adhesives due to its ability to form stable siloxane bonds. Its unique structure allows it to enhance the mechanical properties of composites when used as a filler or coupling agent.

Case Study: Coating Applications
A study demonstrated that incorporating 6,6-diethoxy-2,5,7,10-tetraoxa-6-silaundecane into epoxy resins improved adhesion and thermal stability. The modified resin exhibited a 30% increase in tensile strength compared to unmodified resins .

Pharmaceutical Applications

Drug Delivery Systems
The compound has been investigated for its potential in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner.

Case Study: Hydrogel Formulation
Research indicated that hydrogels formulated with 6,6-diethoxy-2,5,7,10-tetraoxa-6-silaundecane showed enhanced drug release profiles for anti-cancer agents. The study found that the release rate was significantly higher than conventional polymeric systems .

Environmental Applications

Water Treatment
The compound has potential applications in water treatment processes as a flocculant due to its silicate nature. It can aid in the removal of heavy metals from wastewater.

Case Study: Heavy Metal Removal
A recent investigation evaluated the effectiveness of 6,6-diethoxy-2,5,7,10-tetraoxa-6-silaundecane in removing lead ions from contaminated water. Results showed a removal efficiency of over 85%, indicating its potential for environmental remediation .

Mechanism of Action

The mechanism of action of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane involves its ability to form stable siloxane bonds, which contribute to its unique chemical properties. The silicon atom in the compound can interact with various molecular targets, including hydroxyl and carboxyl groups, leading to the formation of stable complexes. These interactions are crucial for its applications in materials science and biocompatible materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane with analogous siloxane and silane derivatives, focusing on structural variations, properties, and regulatory status:

Compound Name Substituents Molecular Formula Key Properties/Applications Regulatory Status References
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane Ethoxy (C₂H₅O) C₁₀H₂₄O₆Si Likely used as a silicon-based crosslinker or stabilizer in polymers. Limited commercial availability. No specific restrictions reported.
6,6-Dimethyl-2,5,7,10-tetraoxa-6-silaundecane Methyl (CH₃) C₈H₂₀O₄Si Molecular weight: 208.33 g/mol. Used in coatings and adhesives. Not restricted; widely available for industrial use.
6-(2-Methoxyethoxy)-6-vinyl-2,5,7,10-tetraoxa-6-silaundecane (CAS 1067-53-4) Vinyl (CH₂=CH) + Methoxyethoxy C₁₁H₂₄O₆Si Boiling point: ~418 K. Used as a coupling agent in silicones. Banned in EU cosmetics (Annex II of EU Cosmetics Regulation) due to toxicity risks.
6-(2-Methoxyethoxy)-6-phenyl-2,5,7,10-tetraoxa-6-silaundecane Phenyl (C₆H₅) + Methoxyethoxy C₁₅H₂₆O₆Si High thermal stability; potential use in high-performance resins. No restrictions reported.
6-(2-Methoxyethoxy)-6-propyl-2,5,7,10-tetraoxa-6-silaundecane (CAS 61877-82-5) Propyl (C₃H₇) + Methoxyethoxy C₁₂H₂₈O₆Si Solubility in organic solvents; applications in specialty coatings. Available commercially (Chemos) with no known bans.

Key Structural and Functional Differences

Substituent Effects :

  • The ethoxy groups in 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane likely enhance hydrophobicity compared to methoxyethoxy or vinyl substituents, impacting solubility and reactivity .
  • Vinyl groups (e.g., in CAS 1067-53-4) introduce polymerizable double bonds, enabling crosslinking in silicones but raising toxicity concerns .
  • Phenyl groups (e.g., in 6-phenyl analogs) improve thermal stability, making them suitable for high-temperature applications .

Regulatory Divergence: The vinyl-substituted variant is banned in EU cosmetics due to its classification as a CMR (Carcinogenic, Mutagenic, or Reproductive toxicant) substance, highlighting the critical role of substituents in safety profiles . Ethoxy and methyl analogs face fewer restrictions, reflecting their lower toxicity .

Synthetic Accessibility :

  • Ethoxy and methyl derivatives are synthesized via straightforward alkoxylation of silane precursors, whereas vinyl and phenyl variants require specialized catalysts (e.g., platinum for hydrosilylation) .

Biological Activity

Chemical Identity
6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane (CAS Number: 93924-00-6) is a silane compound with the molecular formula C10H24O6SiC_{10}H_{24}O_{6}Si and a molecular weight of approximately 268.38 g/mol. It is characterized by its unique tetraoxa structure which contributes to its potential biological activity.

Physical Properties

PropertyValue
Molecular FormulaC10H24O6Si
Molecular Weight268.379 g/mol
Density1.003 g/cm³
Boiling Point234°C at 760 mmHg
Flash Point79.5°C

The biological activity of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane is primarily attributed to its ability to interact with biological membranes and proteins due to its silane and ether functionalities. These interactions may influence cellular processes such as signaling pathways and membrane integrity.

Toxicological Profile

Research indicates that the compound exhibits low acute toxicity in various animal models. The LD50 (lethal dose for 50% of the population) is an important metric in evaluating its safety profile. While specific LD50 values for this compound are not extensively documented, general trends in silane compounds suggest a relatively safe profile at low concentrations.

Case Studies

  • In Vivo Studies : In studies involving mice, administration of silane derivatives similar to 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane showed minimal adverse effects on behavior and physiological parameters at doses below established thresholds.
  • In Vitro Studies : Cell line assays have demonstrated that the compound can modulate cell proliferation and apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy.

Ecotoxicity

The ecotoxicological impact of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane has been assessed through various screening methods. Preliminary data indicate that it poses a low risk to aquatic organisms and does not bioaccumulate significantly in food chains.

Summary of Key Research

Recent studies have focused on the synthesis and modification of silane compounds to enhance their biological activity. The following table summarizes key findings from recent research:

Study ReferenceBiological Activity ObservedMethodology
Modulation of apoptosis in cancer cellsIn vitro assays
Low acute toxicity in rodent modelsIn vivo toxicity tests
Minimal environmental impactEcotoxicity screening

Future Directions

Further research is warranted to explore the full therapeutic potential of 6,6-Diethoxy-2,5,7,10-tetraoxa-6-silaundecane. Areas for investigation include:

  • Mechanistic Studies : Understanding the precise molecular mechanisms through which this compound exerts its effects on cellular systems.
  • Formulation Development : Investigating the efficacy of this compound in various formulations for drug delivery systems.
  • Long-term Toxicity Studies : Conducting comprehensive long-term studies to assess chronic exposure effects.

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